molecular formula C11H8N2O3S B8323894 2-(4-Formylphenoxy)thiazole-5-carboxamide CAS No. 761454-64-2

2-(4-Formylphenoxy)thiazole-5-carboxamide

Cat. No. B8323894
M. Wt: 248.26 g/mol
InChI Key: GPOUJRJDMXRHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07396943B2

Procedure details

Dissolve 2-chlorothiazole-5-carboxamide (0.771 g, 4.78 mmol) and 4-hydroxybenzaldehyde (0.584 g, 4.78 mmol) in DMF (15.9 mL). Add K2CO3 (1.651 g, 11.95 mmol) and heat at 100° C. for 2 hours. Concentrate the reaction mixture. Take the solid up in dichloromethane:methanol (5:1). Add ethyl acetate to precipitate out a white solid. Filter and collect the solid as the title compound: 1H NMR (DMSO): 10.00 (s, 1H), 8.11 (s, 1H), 8.02 (d, J=8.4 Hz, 2H), 7.94 (s, 1H), 7.59 (d, J=8.8 Hz, 2H), 7.41 (s, 1H); HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=11.4 min, 98.2% purity.
Quantity
0.771 g
Type
reactant
Reaction Step One
Quantity
0.584 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.651 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]([C:7]([NH2:9])=[O:8])=[CH:5][N:6]=1.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:15]([C:14]1[CH:17]=[CH:18][C:11]([O:10][C:2]2[S:3][C:4]([C:7]([NH2:9])=[O:8])=[CH:5][N:6]=2)=[CH:12][CH:13]=1)=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.771 g
Type
reactant
Smiles
ClC=1SC(=CN1)C(=O)N
Name
Quantity
0.584 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
15.9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.651 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
CUSTOM
Type
CUSTOM
Details
Add ethyl acetate to precipitate out a white solid
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
collect the solid as the title compound
CUSTOM
Type
CUSTOM
Details
HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=11.4 min, 98.2% purity
Duration
5 min

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(OC=2SC(=CN2)C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.